molecular formula CH2ClNO2 B120751 Chloronitromethane CAS No. 1794-84-9

Chloronitromethane

Cat. No.: B120751
CAS No.: 1794-84-9
M. Wt: 95.48 g/mol
InChI Key: CGKPGVZMSKVVOF-UHFFFAOYSA-N
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Description

Chloronitromethane is an organic compound with the molecular formula CH₂ClNO₂. It is a member of the halonitromethane family, characterized by the presence of both a nitro group (-NO₂) and a halogen atom (chlorine) attached to a methane backbone.

Mechanism of Action

Target of Action

Chloronitromethane is a member of the Halonitromethanes, a class of disinfection by-products (DBPs) found in drinking water . Its primary targets are organic matter and nitrate compounds present in water .

Mode of Action

This compound interacts with its targets through a series of chemical reactions. The formation mechanisms of this compound from methylamine (MA) during chlorination include N-chlorination of MA by hypochlorous acid to generate dichloromethylamine (DCMA) first, then oxidation of DCMA to form nitromethane (NM) and this compound (CNM), and finally TCNM formation from C-chlorination of NM and CNM .

Biochemical Pathways

The biochemical pathways affected by this compound involve the chlorination of organic matter and nitrate compounds. The formation of this compound from nitrate and glucose was raised first and then decreased. Among three types of nitrate, the potential of forming this compound from NH4NO3 was the largest .

Pharmacokinetics

Its formation and concentration in water can be influenced by various factors such as the presence of nitrate compounds, the concentration of organic matter, and the intensity of uv light .

Result of Action

The result of this compound’s action is the formation of a disinfection by-product in water. The concentration of this compound increases with increasing glucose concentration and UV intensity, while it decreases with increasing pH from 6 to 8 .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of nitrate compounds, the concentration of organic matter, the intensity of UV light, and the pH of the water . These factors can affect the formation and concentration of this compound, thereby influencing its efficacy as a disinfection by-product.

Preparation Methods

Synthetic Routes and Reaction Conditions: Chloronitromethane can be synthesized through several methods. One common approach involves the chlorination of nitromethane. This reaction typically occurs in an aqueous solution of a sodium salt of nitromethane, where chlorine gas is bubbled through the solution. The reaction is carried out at controlled temperatures to optimize yield .

Industrial Production Methods: In industrial settings, this compound is produced by chlorinating an aqueous solution of sodium nitromethane. The process involves maintaining specific reaction conditions, such as temperature and pH, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Chloronitromethane undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form chloronitroethane.

    Reduction: It can be reduced to form chloromethane and nitromethane.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.

Major Products:

Scientific Research Applications

Chloronitromethane has several applications in scientific research:

Comparison with Similar Compounds

    Chlorotrinitromethane: Contains three nitro groups and one chlorine atom.

    Chlorocyanomethane: Contains a cyano group and a chlorine atom.

    Chlorofluoromethane: Contains a fluorine atom and a chlorine atom.

Uniqueness: Chloronitromethane is unique due to the presence of both a nitro group and a chlorine atom, which imparts distinct reactivity patterns. The combination of these functional groups allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

chloro(nitro)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2ClNO2/c2-1-3(4)5/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKPGVZMSKVVOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C([N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30170801
Record name Chloronitromethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30170801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

95.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1794-84-9
Record name Chloronitromethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1794-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chloronitromethane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chloronitromethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30170801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chloronitromethane
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chloronitromethane
Reactant of Route 2
Chloronitromethane
Reactant of Route 3
Chloronitromethane

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